

A Comprehensive Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate*

Cat. No.: B155895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on providing practical information for laboratory and research settings.

Core Molecular Data

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, with the CAS number 10199-51-6, possesses the molecular formula $C_{13}H_{14}N_2O_2$. This composition gives it a precise molecular weight of 230.26 g/mol.

Property	Value	Source
Molecular Formula	$C_{13}H_{14}N_2O_2$	[1] [2] [3]
Molecular Weight	230.26 g/mol	Calculated
CAS Number	10199-51-6	[4]

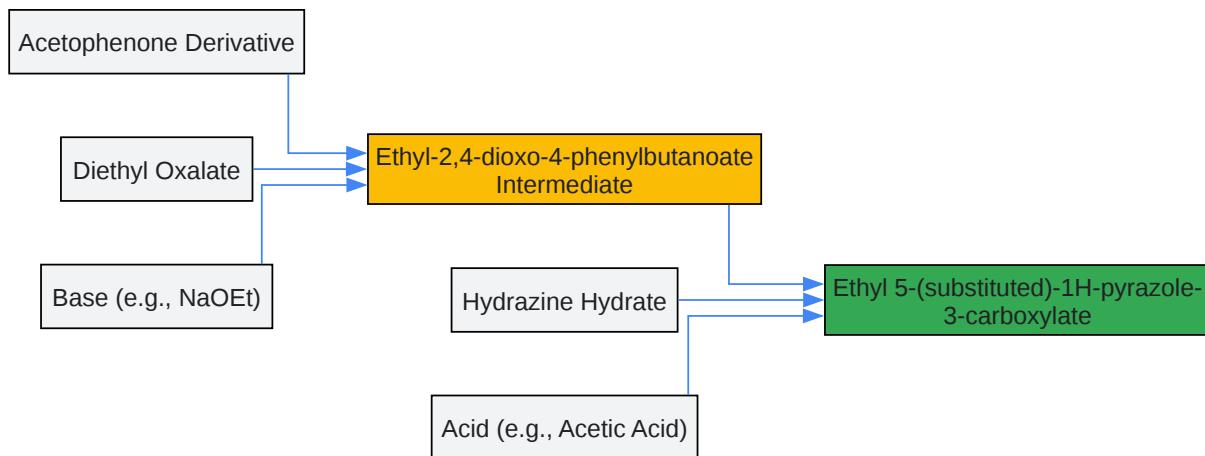
Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physical properties and spectroscopic analysis of **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** are crucial for its identification, purification, and structural elucidation. While specific experimental values for this exact compound are not readily available in the public domain, data for structurally similar compounds can provide valuable insights.

Note: The following data are for related compounds and should be used as a reference pending experimental verification for **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**.

Property	Data for Related Compounds
Melting Point	188 °C (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)[1]
¹ H NMR	For Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (300 MHz, DMSO-d ₆): δ 3.80 (3H, s), 5.98 (1H, s), 7.34–7.74 (5H, m), 12.16 (1H, s)[1]
Mass Spectrometry	Predicted m/z for C ₁₃ H ₁₄ N ₂ O ₂ : [M+H] ⁺ 231.11281[5]

Synthesis of Pyrazole Derivatives: Experimental Protocols


The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While a specific protocol for **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** is not detailed in the available literature, a general synthetic approach for similar pyrazole carboxylates is presented below. This can serve as a foundational method for its synthesis in a laboratory setting.

A common route involves the reaction of an acetophenone derivative with diethyl oxalate to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with a hydrazine hydrate to yield the pyrazole core.

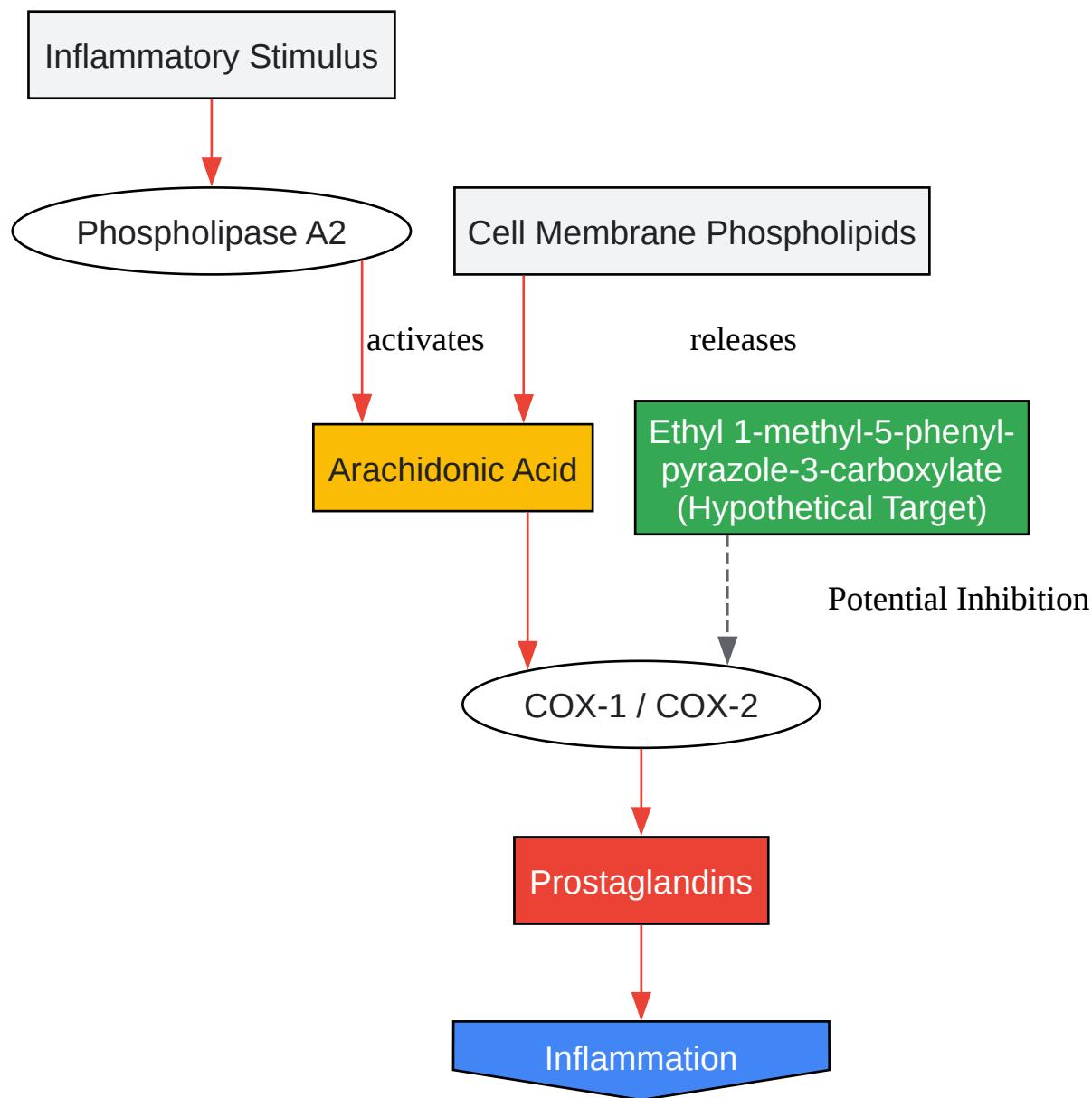
General Synthetic Protocol for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates:[2]

- Formation of the Dioxo-ester Intermediate: A solution of an appropriate acetophenone derivative and diethyl oxalate is treated with a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the ethyl-2,4-dioxo-4-phenylbutanoate derivative is complete, as monitored by thin-layer chromatography (TLC).
- Cyclization to the Pyrazole Ring: The resulting dioxo-ester intermediate is then reacted with hydrazine hydrate in a suitable solvent, often in the presence of a catalytic amount of acid like glacial acetic acid. The reaction is heated to reflux to facilitate the cyclization and formation of the pyrazole ring.
- Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Below is a visual representation of a generalized synthesis workflow.

[Click to download full resolution via product page](#)

Generalized synthesis workflow for pyrazole carboxylates.


Potential Biological Activity and Drug Development Applications

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.^[1] Various substituted pyrazoles have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.^{[6][7]}

The structural motif of **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate** suggests its potential as a scaffold for the development of novel therapeutic agents. Specifically, the anti-inflammatory activity of related pyrazole derivatives has been documented.^{[2][7]} This activity is often attributed to the inhibition of inflammatory pathways, although the precise mechanisms for this specific compound are yet to be elucidated.

For drug development professionals, this compound represents a starting point for lead optimization. Modifications to the phenyl ring, the methyl group on the pyrazole nitrogen, or the ethyl ester could be explored to enhance potency, selectivity, and pharmacokinetic properties.

The potential anti-inflammatory action of pyrazole derivatives can be conceptually linked to pathways involving cyclooxygenase (COX) enzymes or other inflammatory mediators. A simplified hypothetical signaling pathway is depicted below to illustrate this concept.

[Click to download full resolution via product page](#)

Hypothetical anti-inflammatory signaling pathway.

This guide serves as a foundational resource for researchers and professionals working with **Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate**. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. parchem.com [parchem.com]
- 5. PubChemLite - Ethyl 1-methyl-3-phenyl-1h-pyrazole-5-carboxylate (C13H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155895#ethyl-1-methyl-5-phenylpyrazole-3-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com